N-(Cinnamoyl)-4-methoxyaniline
Description
Contextualization of Cinnamoyl Derivatives in Organic and Medicinal Chemistry
Cinnamoyl derivatives, derived from cinnamic acid, are a class of organic compounds extensively studied in both organic and medicinal chemistry. Cinnamic acid and its analogues are of significant interest due to their wide array of biological activities and therapeutic potential. mdpi.com In medicinal chemistry, the cinnamoyl moiety is often incorporated into molecules to enhance or confer biological activity. mdpi.comresearchgate.net
Research has shown that conjugating a cinnamoyl group to other molecules, such as classical antimalarial drugs or amino acids, can lead to new compounds with promising properties. mdpi.comub.edunih.gov For instance, cinnamoyl conjugates have been investigated for their antimalarial, antiproliferative, and anti-metastatic activities. mdpi.com The α,β-unsaturated carbonyl system of the cinnamoyl group is a key structural feature that can participate in various chemical reactions and biological interactions. ub.edu The synthesis of these derivatives is versatile, often involving the reaction of cinnamoyl chloride or cinnamic acid with a suitable nucleophile. evitachem.comnih.gov The cinnamoyl group can also be utilized as a transferable reagent in certain synthetic methodologies, highlighting its utility in organic synthesis. acs.org
Overview of Aniline-Based Scaffolds in Chemical Biology
Aniline (B41778) and its derivatives are fundamental building blocks in chemical biology and medicinal chemistry. mdpi.comnih.gov The aniline scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. acs.org These scaffolds are integral to the design of molecules targeting a wide range of biological processes. For example, substituted anilines have been used as a basis for designing modulators of bacterial quorum sensing. mdpi.com
In the field of materials science, aniline-based polymers and oligomers are explored for their conductive properties, making them suitable for applications in tissue engineering and regenerative medicine. mdpi.comnih.gov The ability to functionalize the aniline ring at various positions allows for the fine-tuning of a molecule's properties, enabling the rapid synthesis of complex structures, including natural products. researchgate.net While some simple aniline derivatives have been flagged as Pan-Assay Interference Compounds (PAINS) in high-throughput screening, the aniline motif is also a component of numerous approved drugs, underscoring its importance in drug discovery. acs.org The incorporation of an aniline moiety can significantly influence a compound's biological activity and selectivity. nih.gov
Rationale for Investigating N-(Cinnamoyl)-4-methoxyaniline and Related Structures in Academic Research
The investigation into this compound is driven by the principle of molecular hybridization, combining two moieties with established significance in medicinal chemistry: the cinnamoyl group and the 4-methoxyaniline scaffold. The IUPAC name for this compound is (E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide. nih.gov
The cinnamoyl portion contributes a known pharmacophore with a diverse biological profile, while the substituted aniline core provides a well-established scaffold for drug design. mdpi.comnih.gov Academic research into this compound and similar structures aims to explore the synergistic effects of these two components. Studies have indicated that this compound exhibits potential as an antimicrobial and anticancer agent. evitachem.com Furthermore, it has been identified as an inhibitor of α-glucosidase, an enzyme relevant to carbohydrate metabolism, suggesting a potential area of investigation for diabetes management. evitachem.comresearchgate.net
The synthesis is typically achieved through the condensation of cinnamoyl chloride with 4-methoxyaniline. evitachem.com The resulting compound serves as a valuable platform for further chemical modification to develop new molecules with enhanced or novel biological activities. The exploration of such structures contributes to a deeper understanding of structure-activity relationships and the development of new therapeutic leads and functional materials. evitachem.com
Compound Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide nih.gov |
| Molecular Formula | C₁₆H₁₅NO₂ nih.gov |
| Molecular Weight | 253.29 g/mol nih.gov |
| CAS Number | 76228-15-4, 55044-94-5 evitachem.comnih.gov |
| Appearance | Yellow oil or solid rsc.org |
Table 2: List of Mentioned Compounds
| Compound Name | Chemical Class |
|---|---|
| This compound | N-Acyl Aniline Derivative |
| Cinnamic Acid | Carboxylic Acid |
| Cinnamoyl Chloride | Acyl Halide |
| 4-Methoxyaniline | Aniline Derivative |
| Aniline | Primary Amine |
| Chloroquine | Antimalarial Drug |
| Primaquine | Antimalarial Drug |
| 5-Fluorouracil | Antineoplastic Agent |
| Pyridine | Heterocyclic Amine |
| Triethylamine | Tertiary Amine |
| Phosphorus Oxychloride | Dehydrating Agent |
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMJCDDYUBVWRB-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55044-94-5 | |
| Record name | p'-cinnamanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Transformations of N Cinnamoyl 4 Methoxyaniline
Established Synthetic Routes to N-(Cinnamoyl)-4-methoxyaniline
Amidation Reactions via Cinnamoyl Chloride and 4-Methoxyaniline
A common and straightforward method for the synthesis of this compound is the acylation of 4-methoxyaniline with cinnamoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic amine group of 4-methoxyaniline on the electrophilic carbonyl carbon of cinnamoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The first step in this process is the generation of cinnamoyl chloride from cinnamic acid, which is commonly achieved by reacting cinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) nii.ac.jpnih.gov. The resulting cinnamoyl chloride is a reactive acylating agent.
The subsequent reaction with 4-methoxyaniline proceeds readily. For instance, a procedure analogous to the synthesis of N-[4-(trifluoromethyl)phenyl]cinnamamide can be employed, where 4-methoxyaniline is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂), and a solution of cinnamoyl chloride is added dropwise at a reduced temperature (e.g., 0 °C) researchgate.net. The reaction mixture is then stirred for a period to ensure completion. An organic base, such as triethylamine or pyridine, can be added to scavenge the HCl produced during the reaction nih.govnih.gov. The product, this compound, can then be isolated and purified through standard techniques like washing with aqueous solutions to remove salts and unreacted starting materials, followed by recrystallization or column chromatography researchgate.net. A representative yield for this type of reaction is in the range of 65% nih.gov.
Table 1: Representative Reaction Conditions for Amidation of Cinnamoyl Chloride with Aniline (B41778) Derivatives
| Acyl Chloride | Aniline Derivative | Solvent | Base | Temperature | Time | Yield (%) | Reference |
| Cinnamoyl chloride | 4-(Trifluoromethyl)aniline | CH₂Cl₂ | - | 0 °C to RT | 2 h | 95 | researchgate.net |
| Cinnamoyl chloride | 4-Chloroaniline | THF | Triethylamine | RT | - | 63 | nih.gov |
| Cinnamoyl chloride | 4-Methoxyaniline | THF | Triethylamine | RT | - | 65 | nih.gov |
Condensation Reactions Involving Cinnamic Acid Derivatives and 4-Methoxyaniline
Direct condensation of cinnamic acid with 4-methoxyaniline to form the amide bond is another established route. This method typically requires the activation of the carboxylic acid group of cinnamic acid to facilitate the nucleophilic attack by the amine. Various coupling agents are employed for this purpose.
While direct thermal condensation is possible, it often requires high temperatures and can lead to side products. More commonly, activating agents are used. For example, cinnamic acid can be treated with thionyl chloride in situ to form the acid chloride, which then reacts with the aniline as described in the previous section nih.gov. Other coupling reagents common in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be utilized to facilitate the amide bond formation under milder conditions.
The Perkin reaction, a classical method for synthesizing cinnamic acids themselves, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid stuba.sk. While this method is primarily for the synthesis of the acid, subsequent amidation would be required to produce this compound.
Modern Synthetic Approaches and Catalytic Strategies
Microwave-Assisted Amidation Techniques for this compound Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. This technique can be effectively applied to the synthesis of this compound. Microwave irradiation can significantly reduce the reaction times for amidation reactions compared to conventional heating methods ajrconline.orgnih.govnih.gov.
In a typical microwave-assisted procedure, cinnamic acid and 4-methoxyaniline could be reacted in the presence of a suitable catalyst and solvent, or even under solvent-free conditions. For instance, various quinoline-2-carboxanilides have been synthesized in high yields by the direct reaction of the corresponding acid with substituted anilines under microwave irradiation, often without the need for a solvent nih.gov. This approach offers advantages in terms of efficiency and environmental friendliness, aligning with the principles of green chemistry ajrconline.org. The synthesis of quinoline derivatives has also been achieved with high yields in short reaction times using microwave assistance researchgate.net.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Related Amide Formations
| Reactants | Method | Conditions | Time | Yield (%) | Reference |
| Substituted quinoline-3-carbaldehydes and 1,2-phenylenediamine | Conventional | Heating | - | 62-65 | nih.gov |
| Substituted 3-bromomethyl-2-chloroquinolines and 1,2-phenylenediamine | Microwave | 150 W, 80 °C | 5 min | 92-97 | nih.gov |
| 1H-Pyrazol-5-yl-N,N-dimethylformamidines and cyanamide | Conventional | Hot plate | - | Lower | nih.gov |
| 1H-Pyrazol-5-yl-N,N-dimethylformamidines and cyanamide | Microwave | 55 °C | - | 63-86 | nih.gov |
Transition Metal-Catalyzed Coupling Reactions for Analogous Structures
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. While direct application to the synthesis of this compound from, for example, a halogenated cinnamide and an aniline derivative is less common than direct amidation, these methods are invaluable for creating a diverse range of analogous N-aryl cinnamamide (B152044) structures.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. This reaction allows for the coupling of aryl halides or triflates with amines. Similarly, copper-catalyzed Ullmann-type coupling reactions can be employed for the formation of C-N bonds researchgate.netsemanticscholar.orgnih.gov. These methods are particularly useful for synthesizing N-aryl compounds that may be difficult to access through traditional nucleophilic substitution reactions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations researchgate.netresearchgate.netprinceton.edu.
Reductive Amination Pathways to Related N-Cinnamyl Aniline Compounds
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and amines. While this pathway leads to N-cinnamyl aniline compounds (with a reduced C=C double bond in the cinnamyl group) rather than this compound, it is a significant related transformation. The process typically involves the initial formation of an imine or enamine from the condensation of an aldehyde or ketone with an amine, followed by in-situ reduction.
For the synthesis of a compound analogous to N-(cinnamyl)-4-methoxyaniline, cinnamaldehyde would be reacted with 4-methoxyaniline to form an intermediate imine. This imine is then reduced to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) researchgate.netart-xy.comharvard.edu. The use of NaBH₄ in the presence of a cation exchange resin like DOWEX®50WX8 has been shown to be an efficient system for the reductive amination of various aldehydes with anilines, providing high yields in short reaction times researchgate.net. For example, the reductive amination of benzaldehyde with 4-methoxyaniline using this system proceeds with a 90% yield in 20 minutes researchgate.net.
Table 3: Reductive Amination of Aldehydes with Aniline Derivatives
| Aldehyde | Aniline | Reducing System | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH₄ / DOWEX®50WX8 | THF | 20 min | 91 | researchgate.net |
| Benzaldehyde | 4-Methoxyaniline | NaBH₄ / DOWEX®50WX8 | THF | 20 min | 90 | researchgate.net |
| Cinnamaldehyde | 3-Nitroaniline | NaBH₄ | Methanol | - | 57.7 | art-xy.com |
Derivatization Strategies and Analogue Synthesis
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatization strategies typically focus on the independent modification of the cinnamoyl and the 4-methoxyaniline moieties, or the use of its constituent parts to form new chemical entities like Schiff bases.
The cinnamoyl group, characterized by its phenyl ring and α,β-unsaturated carbonyl system, is a prime target for structural variation. Analogues of this compound can be readily synthesized by employing substituted cinnamic acids or their corresponding acyl chlorides in the initial acylation of 4-methoxyaniline. The introduction of various substituents onto the phenyl ring of the cinnamoyl moiety can significantly alter the electronic and steric properties of the resulting molecule.
Common modifications include the introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halo, nitro) at the ortho, meta, or para positions of the phenyl ring. For example, reacting 4-methoxyaniline with 4-chlorocinnamic acid or 4-methoxycinnamic acid would yield the corresponding N-(4-chlorocinnamoyl)-4-methoxyaniline or N-(4-methoxycinnamoyl)-4-methoxyaniline, respectively. These modifications are instrumental in studying structure-activity relationships in various chemical and biological contexts.
Table 1: Examples of Cinnamoyl Moiety Modifications
| Starting Cinnamic Acid Derivative | Resulting Analogue | Potential Property Modulation |
|---|---|---|
| 4-Chlorocinnamic acid | N-(4-Chlorocinnamoyl)-4-methoxyaniline | Increased lipophilicity; altered electronic properties. |
| 4-Methoxycinnamic acid | N-(4-Methoxycinnamoyl)-4-methoxyaniline | Enhanced electron-donating character. |
| 4-Nitrocinnamic acid | N-(4-Nitrocinnamoyl)-4-methoxyaniline | Strong electron-withdrawing effects. |
| 3,4-Dimethoxycinnamic acid | N-(3,4-Dimethoxycinnamoyl)-4-methoxyaniline | Increased polarity and hydrogen bonding potential. |
For instance, utilizing anilines with different alkyl, halogen, or more complex functional groups allows for fine-tuning of the molecule's properties. The synthesis of analogues like 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) provides a pathway to introduce potent pharmacophoric fragments. nih.gov Similarly, N-alkylation of the parent aniline, such as the preparation of N-methyl-4-methoxyaniline, offers another route for diversification, potentially altering the molecule's reactivity and biological profile. google.com
Table 2: Examples of 4-Methoxyaniline Moiety Modifications
| Starting Aniline Derivative | Resulting Analogue | Potential Structural Impact |
|---|---|---|
| 4-Ethoxyaniline | N-(Cinnamoyl)-4-ethoxyaniline | Minor increase in lipophilicity. |
| 4-Chloroaniline | N-(Cinnamoyl)-4-chloroaniline | Introduction of an electron-withdrawing group. |
| 2-Fluoro-4-methoxyaniline | N-(Cinnamoyl)-2-fluoro-4-methoxyaniline | Altered ring electronics and conformation. orgsyn.org |
| 4-Aminobenzoic acid | 4-(Cinnamoylamino)benzoic acid | Introduction of a carboxylic acid functional group. |
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are typically formed by the condensation of a primary amine with an aldehyde or ketone. uomustansiriyah.edu.iqderpharmachemica.com Both cinnamaldehyde and 4-methoxyaniline, the precursors to this compound, are well-known reactants in the formation of Schiff bases. uomustansiriyah.edu.iqidosr.org
The reaction between 4-methoxyaniline and a substituted benzaldehyde, for example, proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding N-benzylidene-4-methoxyaniline. idosr.org Similarly, cinnamaldehyde readily reacts with various primary amines to form stable Schiff bases, which benefit from the extended conjugation of the aromatic ring and the double bond. uomustansiriyah.edu.iqresearchgate.net These reactions are often carried out in solvents like ethanol and may be refluxed to drive the condensation. idosr.org The resulting Schiff bases are valuable intermediates in organic synthesis and have been studied for their coordination chemistry and biological activities. uomustansiriyah.edu.iq
Table 3: Schiff Base Formation from Precursors
| Amine Component | Carbonyl Component | Resulting Schiff Base Product | Typical Reaction Condition |
|---|---|---|---|
| 4-Methoxyaniline | 4-Methoxybenzaldehyde | (E)-4-Methoxy-N-(4-methoxybenzylidene)aniline | Methanol, reflux idosr.org |
| 4-Aminobenzoic acid | Cinnamaldehyde | 4-(((E)-3-phenylallylidene)amino)benzoic acid | Ethanol, reflux |
| Various anilines | Cinnamaldehyde | N-(cinnamylidene)anilines | Solvent-based condensation researchgate.net |
Reaction Mechanism Studies in this compound Synthesis
Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. Key areas of investigation include electrophilic aromatic substitution reactions and intramolecular cyclization events.
This compound and its analogues can undergo intramolecular cyclization under strong acid catalysis to form polycyclic heterocyclic systems, such as quinolinones. This transformation is a type of electrophilic aromatic substitution, closely related to the Friedel-Crafts reaction. nih.gov In this reaction, the α,β-unsaturated bond of the cinnamoyl group is protonated by a strong acid, like triflic acid, generating a carbocationic intermediate. This electrophilic center is then attacked by the electron-rich 4-methoxyaniline ring.
The regioselectivity of the cyclization is directed by the activating methoxy (B1213986) group. The attack typically occurs at the ortho position to the amide nitrogen, leading to the formation of a six-membered ring. Subsequent loss of a proton re-aromatizes the system, yielding a 4-phenyl-3,4-dihydroquinolin-2-one derivative. Research on analogous systems, such as N-cinnamoyl-1-naphthylamines, has demonstrated the feasibility of such acid-mediated cyclizations to produce benzo[h]quinolin-2-ones. nih.gov This pathway provides a powerful method for constructing complex heterocyclic scaffolds from simple amide precursors. nih.govmdpi.com
The general mechanism for a Friedel-Crafts acylation involves the generation of an acylium ion from an acyl halide or anhydride using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com This electrophile then attacks the aromatic ring. While the initial synthesis of this compound is a nucleophilic acyl substitution on the amine, the subsequent intramolecular cyclization follows the principles of an electrophilic aromatic substitution.
The synthesis and subsequent transformations of this compound are highly dependent on the chosen reaction conditions and reagents. The selectivity of a reaction, particularly in intramolecular cyclizations, can be steered by the choice of acid catalyst and solvent.
In Friedel-Crafts type reactions, the catalyst plays a critical role. For intramolecular cyclizations, superacids like trifluoromethanesulfonic acid (triflic acid) are often effective in promoting the reaction by generating a sufficiently electrophilic species. nih.govmdpi.com In contrast, traditional Lewis acids like aluminum chloride (AlCl₃), commonly used in intermolecular Friedel-Crafts acylations, must be used in stoichiometric amounts. This is because the Lewis acid forms a complex with the carbonyl product, rendering the catalyst inactive. wikipedia.orgsigmaaldrich.com This complex must be hydrolyzed during aqueous workup to liberate the final product.
The choice of solvent can also influence the reaction pathway. While many Friedel-Crafts reactions are performed in non-polar solvents, modern methods have explored more environmentally benign options. The temperature and reaction time are also critical parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts, such as those arising from polymerization or alternative cyclization pathways. For instance, palladium-catalyzed carbonylation reactions offer an alternative route to quinolin-4-ones under specific conditions, highlighting the diverse strategies available for synthesizing related heterocyclic structures. nih.govpreprints.org
Advanced Spectroscopic and Structural Elucidation Techniques for N Cinnamoyl 4 Methoxyaniline and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For N-(Cinnamoyl)-4-methoxyaniline, the ¹H NMR spectrum exhibits characteristic signals that can be assigned to the various protons in the cinnamoyl and 4-methoxyaniline moieties.
The olefinic protons of the cinnamoyl group typically appear as doublets in the downfield region of the spectrum, a result of their distinct electronic environments and coupling to each other. The aromatic protons of both the cinnamoyl and 4-methoxyaniline rings resonate in a complex pattern, also in the downfield region, due to spin-spin coupling. The methoxy (B1213986) group protons characteristically appear as a sharp singlet in the upfield region of the spectrum. The amide proton (N-H) signal can vary in its chemical shift and may sometimes be broad.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Olefinic Protons (CH=CH) | ~6.5 - 7.8 | d, m | ~15.0 |
| Aromatic Protons (Ar-H) | ~6.8 - 7.6 | m | N/A |
| Amide Proton (NH) | Variable | s (broad) | N/A |
| Methoxy Protons (OCH₃) | ~3.8 | s | N/A |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group is typically observed at the most downfield chemical shift. The olefinic and aromatic carbons resonate in the intermediate region of the spectrum. The carbon of the methoxy group appears at a characteristic upfield chemical shift, generally in the range of 55-60 ppm. researchgate.net The chemical shifts of the aromatic carbons are influenced by the substituents on the rings. oregonstate.edulibretexts.org
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~165 - 175 |
| Aromatic & Olefinic (C=C) | ~114 - 159 |
| Methoxy (OCH₃) | ~55.6 |
Two-Dimensional (2D) NMR Techniques for Complex Structural Confirmation
For more complex derivatives or to resolve ambiguities in one-dimensional (1D) spectra, two-dimensional (2D) NMR techniques are invaluable. morressier.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecule. For instance, it can confirm the connectivity of the olefinic protons and trace the coupling networks within the aromatic rings. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. libretexts.orglibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edulibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the cinnamoyl and 4-methoxyaniline moieties across the amide bond. mdpi.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups in this compound. The FT-IR spectrum will show characteristic absorption bands corresponding to the various bonds present in the molecule.
A strong absorption band is typically observed for the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration of the amide group also gives rise to a characteristic band. The C=C stretching vibrations of the aromatic rings and the olefinic double bond appear in the fingerprint region. The C-O stretching of the methoxy group can also be identified.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | ~3300 - 3500 |
| Aromatic (C-H) | Stretching | ~3000 - 3100 |
| Amide (C=O) | Stretching | ~1630 - 1680 |
| Aromatic/Olefinic (C=C) | Stretching | ~1500 - 1600 |
| Methoxy (C-O) | Stretching | ~1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Different ionization and analysis techniques offer complementary information.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like this compound. In positive ion mode, the molecule is typically protonated to form the [M+H]⁺ ion. The resulting mass-to-charge ratio (m/z) allows for the determination of the molecular weight.
Fragmentation of the protonated molecule can be induced to provide structural information. The amide bond is a common site of cleavage. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavage of the amide bond and fragmentation of the cinnamoyl and 4-methoxyaniline moieties.
Table 1: Predicted ESI-MS Fragmentation of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | [C₁₆H₁₅NO₂ + H]⁺ | 254.12 |
| [C₉H₇O]⁺ | Cinnamoyl cation | 131.05 |
| [C₇H₈NO]⁺ | 4-methoxyphenylaminium ion | 122.06 |
| [C₇H₇]⁺ | Tropylium ion | 91.05 |
| [C₆H₅]⁺ | Phenyl cation | 77.04 |
Note: The m/z values are predicted based on common fragmentation patterns of similar compounds.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₆H₁₅NO₂), the theoretical exact mass can be calculated and compared to the experimentally determined value.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Theoretical Exact Mass | 253.1103 g/mol |
| Experimentally Determined Mass | Typically within a few ppm of the theoretical value |
This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS can be used to assess its purity by separating it from any impurities before it enters the mass spectrometer. The subsequent mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for the compound.
The electron ionization (EI) used in GC-MS is a higher-energy technique compared to ESI, leading to more extensive fragmentation. Key fragments observed in the GC-MS spectrum of this compound can be used to confirm its identity.
Table 3: Key GC-MS Fragmentation Peaks for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 253 | Moderate | Molecular Ion [M]⁺ |
| 131 | High | [C₉H₇O]⁺ (Cinnamoyl cation) |
| 123 | Moderate | [C₇H₉NO]⁺ (4-methoxyaniline radical cation) |
| 109 | Moderate | [C₇H₉N]⁺ |
| 103 | Moderate | [C₈H₇]⁺ |
Data sourced from spectral databases and is indicative of a typical fragmentation pattern.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, particularly UV-Vis spectroscopy, provides valuable information about the conjugated π-system and electronic transitions within this compound.
The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands corresponding to π → π* transitions within its extended conjugated system, which includes the phenyl ring, the α,β-unsaturated carbonyl group, and the 4-methoxyphenyl (B3050149) ring.
Solvatochromism, the change in the position of the absorption bands with a change in solvent polarity, can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states. For compounds like this compound, a bathochromic (red) shift is often observed with increasing solvent polarity, indicating a more polar excited state.
Table 4: Expected UV-Vis Absorption Maxima (λmax) and Solvatochromic Shifts for this compound in Different Solvents
| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) | Expected Shift |
| Hexane | 1.88 | Lower λmax | - |
| Dichloromethane | 9.08 | Intermediate λmax | Bathochromic |
| Ethanol | 24.55 | Higher λmax | Bathochromic |
| Acetonitrile | 37.5 | Higher λmax | Bathochromic |
The expected shifts are qualitative and based on the behavior of structurally similar chalcones and cinnamamides.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition (if applicable to materials science contexts)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. While not typically used for the bulk analysis of a pure compound, XPS would be highly relevant if this compound were incorporated into a thin film, functionalized onto a surface, or studied in a materials science context.
XPS analysis would involve irradiating the surface with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energies of these electrons are characteristic of the elements present and their chemical environment.
Table 5: Predicted XPS Binding Energies for Core Levels in this compound
| Core Level | Functional Group | Predicted Binding Energy (eV) |
| C 1s | C-C, C-H (aromatic, vinyl) | ~284.8 |
| C 1s | C-N (amide) | ~286.0 |
| C 1s | C-O (methoxy) | ~286.5 |
| C 1s | C=O (amide) | ~288.0 |
| N 1s | N-C (amide) | ~400.0 |
| O 1s | C=O (amide) | ~531.5 |
| O 1s | C-O (methoxy) | ~533.0 |
These are approximate binding energies and can vary slightly depending on the specific chemical environment and instrument calibration.
Single Crystal X-ray Diffraction Analysis of this compound: A Search for Definitive Structural Data
A comprehensive search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of published single crystal X-ray diffraction (XRD) data for this compound. While XRD is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, it appears that such an analysis has not been publicly reported for this specific compound.
X-ray diffraction on a single crystal provides the most precise information regarding a molecule's solid-state conformation and intermolecular interactions. This experimental technique allows for the determination of fundamental crystallographic parameters, which form the basis for a complete structural elucidation.
Should a crystalline form of this compound be subjected to single crystal XRD analysis in the future, the resulting data would be presented in a standardized format. A hypothetical table of such data is presented below to illustrate the type of information that would be obtained.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | e.g., 10.123 |
| b (Å) | e.g., 5.456 |
| c (Å) | e.g., 22.789 |
| α (°) | 90 |
| β (°) | e.g., 98.76 |
| γ (°) | 90 |
| Volume (ų) | e.g., 1245.6 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | e.g., 1.345 |
| R-factor (%) | e.g., 4.5 |
The determination of these parameters would allow for a detailed discussion of the molecule's planarity, the conformation of the cinnamoyl and 4-methoxyaniline moieties, and the nature of any intermolecular forces, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice. However, without experimental data, any such discussion remains speculative. The scientific community awaits the successful crystallization and subsequent XRD analysis of this compound to provide these critical structural insights.
Mechanistic Investigations of in Vitro Biological Activity Profiles of N Cinnamoyl 4 Methoxyaniline
Antimicrobial Activity Investigations (In Vitro Models)
The antimicrobial potential of cinnamamide (B152044) derivatives has been an active area of investigation. Research into the efficacy of N-(Cinnamoyl)-4-methoxyaniline and its related compounds against various microbial pathogens provides insights into its potential as an antimicrobial agent.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
While specific data for this compound is limited, studies on structurally similar N-arylcinnamamides have demonstrated notable antibacterial activity. For instance, a series of N-arylcinnamamides were screened against Staphylococcus aureus and several methicillin-resistant S. aureus (MRSA) strains, showing significant efficacy nih.gov. Certain derivatives, such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, exhibited high activity against all tested staphylococcal strains with Minimum Inhibitory Concentrations (MICs) of 22.27 µM and 27.47 µM, respectively nih.gov. Another study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives found them to be highly active against Staphylococcus and Enterococcus species, with MIC values in the range of 1–4 µg/mL mdpi.com. These findings suggest that the cinnamamide scaffold is a promising pharmacophore for developing agents against Gram-positive bacteria.
The efficacy of cinnamamide derivatives against Gram-negative bacteria has also been explored. Generally, Gram-negative bacteria present a greater challenge due to their outer membrane. However, some N-substituted cinnamamide derivatives have shown activity against these strains researchgate.net. The activity often depends on the nature and position of substituents on the aromatic rings.
Antifungal Activity Against Fungal Species (e.g., Candida albicans, Aspergillus Niger)
Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, are a growing health concern. Research into synthetic cinnamides has revealed their potential as antifungal agents. One study evaluating a range of synthetic cinnamides and cinnamates reported that several compounds were bioactive against C. albicans nih.gov. For example, butyl cinnamate was identified as a potent compound against all tested fungal strains nih.gov. In a different study, a series of cinnamamide derivatives containing a morpholine moiety were screened for their antifungal activity, with some compounds showing moderate activity against C. albicans and Aspergillus flavus hilarispublisher.com. While direct testing of this compound against C. albicans and A. niger is not extensively documented, the consistent antifungal activity observed in structurally related cinnamamides suggests its potential in this area.
Inhibition of Biofilm Formation by Pathogenic Microorganisms
Bacterial biofilms are a significant challenge in clinical settings as they confer increased resistance to conventional antibiotics. Consequently, there is a growing interest in identifying compounds that can inhibit biofilm formation. Cinnamaldehyde, a precursor to cinnamic acid, and its derivatives have been shown to be effective against biofilm formation nih.gov. Studies on N-arylcinnamamides have demonstrated their ability to inhibit biofilm formation by S. aureus at concentrations close to their MICs nih.gov. Furthermore, N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were found to efficiently inhibit both the formation of and established biofilms by clinical staphylococcal strains mdpi.com. This suggests that compounds like this compound may interfere with the mechanisms of bacterial adhesion and biofilm maturation.
Exploration of Specific Antimicrobial Targets (e.g., cell wall, membrane integrity)
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For cinnamoyl derivatives, several potential targets have been proposed. Research on certain synthetic cinnamates suggests a mechanism that involves direct interaction with ergosterol, a key component of the fungal plasma membrane, as well as with the cell wall nih.gov. This interaction can disrupt membrane integrity and lead to cell death. The general biological activities of cinnamic acids and their derivatives are often attributed to their ability to cause plasma membrane disruption, damage nucleic acids and proteins, and induce intracellular reactive oxygen species nih.gov. These mechanisms provide a plausible framework for the potential antimicrobial action of this compound.
Anticancer Activity Studies (Cellular and Molecular Mechanisms)
The potential of cinnamamide derivatives as anticancer agents has been investigated against various human cancer cell lines. These studies aim to evaluate their cytotoxicity and elucidate the underlying molecular mechanisms.
Cytotoxicity Evaluation on Human Cancer Cell Lines (e.g., colorectal, HeLa, SKOV-3, MCF-7)
With regard to colorectal cancer, while direct data for this compound is scarce, related compounds have been evaluated. For example, some N-aryl-4-fluorocinnamide derivatives have been tested against the HepG2 liver cancer cell line, showing that substitutions on the phenyl ring are critical for antiproliferative activity nih.govacs.org. This highlights the importance of the molecular structure in determining cytotoxic efficacy and suggests that this compound could also possess activity against various cancer types, including colorectal cancer.
Analysis of Antiproliferative Mechanisms (e.g., cell cycle arrest, apoptosis induction)
The antiproliferative activity of cinnamoyl derivatives and related compounds is often linked to their ability to interfere with the normal progression of the cell cycle and to induce programmed cell death, or apoptosis. Investigations into various natural and synthetic compounds have revealed that cell cycle arrest is a key mechanism for inhibiting cancer cell proliferation. nih.govresearchgate.net For instance, certain compounds can cause a halt in specific phases of the cell cycle, such as the G1 or G2/M phases, preventing the cell from dividing and proliferating. nih.govfrontiersin.org
Treatment of cancer cells with bioactive compounds can lead to an accumulation of cells in a particular phase of the cell cycle. frontiersin.org For example, studies on 4β-hydroxywithanolide E, isolated from Physalis peruviana, demonstrated that low concentrations inhibited the growth of HT-29 colon cancer cells by enhancing levels of the protein p21(Waf1/Cip1), which led to cell cycle arrest. nih.gov Similarly, analysis of other compounds has shown an ability to lengthen the G1 phase while reducing the proportion of cells in the S and G2/M phases. nih.gov The upregulation of tumor suppressor proteins like p53 and p21 is a common pathway implicated in inducing cell cycle arrest. mdpi.com Upon DNA damage, p53 can activate the transcription of p21, which in turn can inhibit cyclin-dependent kinases, thereby halting cell cycle progression and allowing for DNA repair or, alternatively, triggering apoptosis. mdpi.com
Apoptosis is another critical mechanism through which antiproliferative compounds exert their effects. This process of programmed cell death is characterized by distinct morphological changes, including cell shrinkage and the formation of apoptotic bodies. researchgate.net The induction of apoptosis by bioactive compounds has been observed in numerous cancer cell lines. nih.govfrontiersin.org Flow cytometry analysis using Annexin V/propidium iodide (PI) staining is a common method to confirm apoptosis. researchgate.netfrontiersin.org Studies have shown that treatment with certain compounds leads to a significant increase in the percentage of apoptotic cells. nih.govfrontiersin.org This process is often mediated by the activation of specific signaling pathways and the regulation of apoptosis-related proteins. frontiersin.org
Identification of Molecular Targets Involved in Cancer Cell Proliferation and Survival (e.g., enzyme inhibition, protein interactions)
The antiproliferative effects of this compound and its derivatives are underpinned by their interactions with specific molecular targets that are crucial for cancer cell proliferation and survival. These interactions can disrupt key signaling pathways, inhibit essential enzymes, and alter the function of proteins that regulate cell growth and division.
One of the critical molecular pathways often targeted is the AMPK-mTOR signaling pathway. semanticscholar.orgmdpi.com The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, while AMP-activated protein kinase (AMPK) acts as a key sensor of cellular energy status. semanticscholar.orgmdpi.com Some biguanide derivatives have been shown to activate AMPK, which in turn leads to the inactivation of the mTOR pathway. semanticscholar.orgmdpi.com This disruption hinders protein synthesis and cell growth, thereby exerting an antiproliferative effect.
Another important area of molecular targeting involves the modulation of proteins that regulate the cell cycle and apoptosis. For example, 4β-hydroxywithanolide E has been found to downregulate the levels of Hsp90 client proteins and decrease the acetylation of histone H3 at lysine 9. nih.gov Furthermore, the tumor suppressor protein p53 and its downstream target p21 are frequently involved. mdpi.com The upregulation of p53 can trigger the transcription of pro-apoptotic genes like Bax while downregulating anti-apoptotic genes such as Bcl-2, shifting the cellular balance towards programmed cell death. mdpi.com
Enzyme inhibition is another direct mechanism for controlling cancer cell proliferation. Specific enzymes that are overexpressed or hyperactive in cancer cells serve as viable targets. While the specific enzyme targets for this compound are under investigation, related compounds have shown inhibitory activity against various kinases and other enzymes essential for tumor growth.
Investigation of Antiplasmodial Activity in Parasitic Models (e.g., Plasmodium berghei, Plasmodium falciparum) for related cinnamoyl derivatives
The search for new antimalarial agents is driven by the emergence of drug resistance in Plasmodium parasites, the causative agents of malaria. Cinnamoyl derivatives and related natural compounds have been investigated for their potential antiplasmodial activity against various parasitic models, including Plasmodium falciparum, the most virulent species affecting humans, and Plasmodium berghei, a model used for in vivo studies in mice. nih.govsemanticscholar.org
In vitro studies are commonly used to assess the direct activity of compounds against the parasite. The antiplasmodial activity of various plant extracts and their derivatives has been evaluated against chloroquine-sensitive and resistant strains of P. falciparum. nih.govmdpi.com For example, an oily fraction derived from the seeds of Annona squamosa, named Annomaal, demonstrated significant antiplasmodial activity against P. falciparum with a low IC₅₀ value of 1.25 ± 0.183 μg/mL. mdpi.com Similarly, betulinic acid and its derivatives have shown activity against chloroquine-resistant P. falciparum parasites, with IC₅₀ values ranging from 5.99 to 51.58 µM. researchgate.net
In vivo assays, typically using mice infected with P. berghei, are crucial for evaluating the efficacy of potential antimalarial compounds in a living organism. nih.govsemanticscholar.org These studies often involve a 4-day suppressive test to measure the reduction in parasitemia. nih.gov The oily fraction Annomaal, when tested in vivo, showed a high chemosuppression of 61.11% against P. berghei. mdpi.com Likewise, mice treated with betulinic acid acetate showed a dose-dependent reduction in parasitemia. researchgate.net These findings indicate that cinnamoyl-related structures are promising scaffolds for the development of new antimalarial drugs.
Table 1: Antiplasmodial Activity of Selected Cinnamoyl-Related Derivatives
Enzyme Inhibition Studies (Biochemical Assays)
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme involved in carbohydrate metabolism, responsible for breaking down complex carbohydrates into simple sugars like glucose. frontiersin.orgyoutube.com The inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. frontiersin.orgnih.gov A variety of natural and synthetic compounds are being explored as potential alpha-glucosidase inhibitors. researchgate.netpatsnap.com
While specific data on this compound is limited, the broader class of phenolic compounds, including derivatives of cinnamic acid, has been investigated for this activity. For example, studies on extracts from Musa spp. (Baxijiao) flowers identified several compounds that exhibited significant alpha-glucosidase inhibitory activity, with some showing more potent effects than the commercially available drug acarbose. researchgate.net Kinetic analyses of newly discovered inhibitors have often revealed a noncompetitive mode of inhibition, suggesting they bind to a site on the enzyme other than the active site. frontiersin.org The search for novel alpha-glucosidase inhibitors from natural and synthetic libraries continues to be an active area of research, with techniques like molecular docking and virtual screening accelerating the discovery of new lead compounds. frontiersin.orgnih.gov
Urease Enzyme Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. nih.govnih.gov This activity is implicated in the pathogenesis of diseases caused by bacteria like Helicobacter pylori and contributes to agricultural nitrogen loss. mdpi.comresearchgate.net Consequently, the inhibition of urease is of significant interest in both medicine and agriculture. nih.govresearchgate.net
Cinnamoyl derivatives have emerged as a promising class of urease inhibitors. A series of cinnamoyl hydroxamic acids demonstrated potent urease inhibitory effects, with IC₅₀ values in the low micromolar range (3.8 to 12.8 µM). nih.gov Kinetic studies of these compounds revealed a mixed-inhibition mechanism. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Biophysical and theoretical investigations further elucidated this interaction, proposing that the hydroxamic acid core of the molecule interacts with the urease active site, while the cinnamoyl moiety (acting as a Michael acceptor) binds to an allosteric site near the active site. nih.gov The electronic properties of substituents on the aromatic ring of the cinnamoyl group were found to influence activity, with electron-withdrawing groups generally enhancing the inhibitory effect. nih.gov
Table 2: Urease Inhibitory Activity of Cinnamoyl Hydroxamic Acid Derivatives
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of leukotrienes and other lipid mediators of inflammation. nih.govnih.gov As such, LOX enzymes are key targets for the development of anti-inflammatory agents. nih.gov
The inhibitory potential of various chemical scaffolds against lipoxygenase has been explored. For example, a series of phthalazinone derivatives were evaluated for their potency against 5-LOX, with one compound exhibiting an IC₅₀ value of 6.2 μM. nih.gov Another study on 1,5-diarylpyrazoline derivatives identified a compound with an IC₅₀ value of 4.7 μM against 15-LOX. nih.gov Molecular docking studies suggested that interactions via hydrogen bonds with key amino acid residues in the active site, such as Ser510 and Asp766, are important for the inhibitory activity. nih.gov While direct studies on this compound are not extensively reported, the general structural features of cinnamoyl derivatives make them plausible candidates for interaction with the active site of lipoxygenase, warranting further investigation into their potential as anti-inflammatory agents.
Antioxidant Activity Assessment (Radical Scavenging Mechanisms)
Extensive searches of scientific literature and chemical databases did not yield specific studies investigating the in vitro antioxidant activity of this compound using the DPPH, ABTS, or ORAC assays. While the foundational compound, cinnamamide, and its derivatives have been the subject of some antioxidant research, specific, quantitative data for this compound is not publicly available. One study on N-phenyl cinnamamide derivatives focused on their capacity to protect hepatocytes from oxidative stress by inducing cellular glutathione (B108866) synthesis, rather than direct radical scavenging activity. mdpi.com
The following sections outline the principles of the requested antioxidant assays.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assays
The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of a compound. mdpi.comnih.gov It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. sapub.org
The DPPH radical is a dark-colored crystalline powder that forms a stable free radical molecule. mdpi.com In its radical form, DPPH absorbs light at a characteristic wavelength of approximately 517 nm. When a solution of DPPH is mixed with a substance that can act as a hydrogen or electron donor (an antioxidant), the DPPH radical is neutralized, resulting in a color change from violet to pale yellow. This reduction in color intensity leads to a decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound. researchgate.net
The results of the DPPH assay are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. Alternatively, the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of vitamin E. mdpi.com
2,2'-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assays
The ABTS assay is another common spectrophotometric method used to determine the total antioxidant capacity of substances. nih.govnih.gov This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). nih.govresearchgate.net
The ABTS•+ is produced by reacting an aqueous solution of ABTS with potassium persulfate. nih.govnih.gov This reaction generates a blue-green ABTS radical cation which has characteristic absorption maxima at 734 nm. nih.govnih.gov When an antioxidant is added to the solution, it donates a hydrogen atom or an electron to the ABTS•+, neutralizing it and causing the blue-green color to fade. The reduction in absorbance at 734 nm is proportional to the concentration of the antioxidant and the duration of the reaction. nih.gov
Similar to the DPPH assay, the results of the ABTS assay can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC). nih.gov The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by the type of solvent used compared to the DPPH assay. mdpi.com
Oxygen Radical Absorbance Capacity (ORAC) Assessments
The Oxygen Radical Absorbance Capacity (ORAC) assay is a method that measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body. nih.govmdpi.com The assay evaluates the ability of an antioxidant to protect a fluorescent probe from oxidative degradation. researchgate.net
In the ORAC assay, a fluorescent probe, commonly fluorescein, is mixed with the antioxidant compound. researchgate.net The mixture is then exposed to a source of peroxyl radicals, typically generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). nih.gov The peroxyl radicals attack and oxidize the fluorescein, causing a decay in its fluorescence intensity over time.
Antioxidants present in the mixture compete with the fluorescein for the peroxyl radicals, thereby protecting the fluorescent probe from degradation and slowing down the rate of fluorescence decay. nih.gov The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank (without antioxidant) from the AUC of the sample. The results are typically expressed as Trolox equivalents (TE), comparing the antioxidant capacity of the sample to that of Trolox. mdpi.com
Other Investigated Biological Activities (In Vitro)
Corrosion Inhibition Mechanisms (e.g., chelation with metal surfaces)
A thorough review of the scientific literature did not reveal any specific studies on the corrosion inhibition mechanisms of this compound. Research on corrosion inhibitors often focuses on compounds that can adsorb onto the metal surface and form a protective layer. electrochemsci.orgmdpi.com This adsorption can occur through physical interactions (physisorption) or the formation of chemical bonds (chemisorption), often involving heteroatoms like nitrogen, oxygen, and sulfur, which can donate electrons to the vacant d-orbitals of the metal. mdpi.com
While the structure of this compound contains nitrogen and oxygen atoms which could potentially interact with metal surfaces, there is no experimental data to confirm its efficacy or mechanism as a corrosion inhibitor. Studies on related compounds, such as poly(o-methoxyaniline), have shown that they can provide corrosion inhibition by forming a passive film on the metal surface. researchgate.net However, these findings cannot be directly extrapolated to this compound without specific experimental validation. The inhibition efficiency of such compounds often increases with concentration and can be influenced by the specific metal and the corrosive environment. chemicalpapers.com
Structure Activity Relationship Sar Investigations of N Cinnamoyl 4 Methoxyaniline Derivatives
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of N-(Cinnamoyl)-4-methoxyaniline derivatives can be significantly altered by the introduction of various substituents on both the cinnamoyl and the 4-methoxyaniline rings. These modifications can influence the electronic, steric, and lipophilic properties of the molecule, which in turn affect its interaction with biological targets.
The electronic nature of substituents on the aromatic rings of this compound derivatives plays a pivotal role in modulating their biological profiles. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, thereby influencing its binding affinity to target proteins or enzymes.
For instance, in studies of related cinnamoyl derivatives, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) on the cinnamoyl ring has been shown to enhance certain biological activities. researchgate.net This enhancement is often attributed to the ability of these groups to donate electrons through resonance, which can increase the molecule's ability to participate in hydrogen bonding or other electronic interactions with a biological target. Conversely, the presence of strong electron-withdrawing groups, such as a nitro (-NO2) group, can have the opposite effect by decreasing the electron density on the aromatic ring. researchgate.net
In a series of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines, it was observed that the electronic effects of all substituents, including both inductive and resonance effects, generally enhanced antifungal activity. researchgate.net The presence of a methoxy group, a known electron-donating group, contributed to better antifungal activity against certain strains. researchgate.net
The following table summarizes the general influence of electronic effects of substituents on the biological activity of aromatic compounds, which can be extrapolated to this compound derivatives.
| Substituent Type | Example | General Effect on Aromatic Ring | Potential Impact on Biological Activity |
| Electron-Donating Groups (EDGs) | -OCH₃, -OH, -NH₂ | Increases electron density | May enhance binding through increased hydrogen bonding capacity or polarization. |
| Electron-Withdrawing Groups (EWGs) | -NO₂, -CF₃, -CN | Decreases electron density | Can influence electrostatic interactions and potentially alter metabolic stability. |
The size, shape, and lipophilicity of substituents are critical determinants of the biological activity of this compound derivatives. Steric hindrance, caused by bulky substituents, can prevent the molecule from fitting into the active site of a target protein, thereby reducing or abolishing its activity. Conversely, a certain degree of bulk may be necessary for optimal interaction.
Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a measure of a compound's ability to dissolve in fatty or non-polar environments. This property is crucial for a molecule's ability to cross cell membranes and reach its intracellular target. In a study of cinnamic acid anilide derivatives, it was found that the substitution of ortho and meta positions of the anilide ring with rather lipophilic and bulky moieties was preferred for anti-inflammatory potential. nih.gov
Increasing the lipophilicity of a molecule does not always lead to increased activity. There is often an optimal range of lipophilicity for a given biological target. For example, in a series of synthetic cinnamides and cinnamates, an increase in the length of the carbon chain in ester derivatives, which increases lipophilicity, potentiated the pharmacological response up to a certain point. mdpi.com
The table below illustrates how steric and lipophilic properties of substituents can affect biological activity.
| Property | Description | Impact on Biological Activity |
| Steric Effects | Relates to the size and shape of the substituent. | Can either hinder or promote binding to a target site depending on the topology of the site. |
| Lipophilicity | The affinity of a molecule for a lipid environment. | Influences membrane permeability and solubility. An optimal level is often required for activity. |
Role of the Cinnamoyl Moiety in Activity Modulation
The cinnamoyl moiety, characterized by a phenyl group attached to an α,β-unsaturated carbonyl system, is a key structural feature in many biologically active compounds. mdpi.com This group is known to be a Michael acceptor, which allows it to potentially form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This covalent interaction can lead to irreversible inhibition and a prolonged biological effect.
The double bond in the cinnamoyl group also imparts a degree of rigidity to the molecule, which can be important for orienting the phenyl ring and the amide linker for optimal interaction with a receptor. Modifications to the cinnamoyl moiety, such as substitution on the phenyl ring or saturation of the double bond, would be expected to significantly impact biological activity. For example, the presence of substituents on the phenyl ring of the cinnamoyl group can modulate its electronic and steric properties, as discussed in section 5.1.
Influence of the 4-Methoxyaniline Moiety on Biological Interactions
The aniline (B41778) nitrogen and the carbonyl oxygen of the amide bond can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with biological targets. The orientation of the 4-methoxyphenyl (B3050149) ring relative to the cinnamoyl portion of the molecule will be critical for presenting these hydrogen bonding groups in the correct geometry for effective binding. Substitutions on the 4-methoxyaniline ring would be expected to alter the molecule's interaction with a target by modifying its electronic, steric, and lipophilic profile.
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of this compound derivatives is a critical factor in determining their biological activity. The molecule possesses several rotatable bonds, including the bond between the cinnamoyl phenyl ring and the vinyl group, the bond between the vinyl group and the carbonyl group, and the bonds of the amide linkage. The preferred conformation of the molecule will dictate how it presents its key interacting groups to a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models can be used to predict the activity of newly designed compounds and to gain a better understanding of the physicochemical properties that are important for activity. imist.ma
In a typical QSAR study for this compound derivatives, a set of molecules with known biological activities would be used as a training set. For each molecule, a variety of molecular descriptors would be calculated, representing their electronic, steric, lipophilic, and topological properties. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. researchgate.net
A robust QSAR model can be a powerful tool in the drug discovery process, enabling the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing. nih.gov For this compound derivatives, a QSAR model could help to identify the optimal combination of substituents on both aromatic rings to maximize a desired biological effect.
Development of Regression Models for Predicting Biological Activity
While specific regression models for this compound derivatives are not extensively detailed in the public domain, the general approach involves the generation of mathematical equations that relate molecular descriptors to biological activity. For the broader class of N-aryl derivatives, which includes the N-(cinnamoyl) aniline scaffold, QSAR models have been developed to predict inhibitory activity against various biological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. nih.gov
These models are typically developed using techniques like genetic function approximation (GFA). The predictive power of a QSAR model is assessed using statistical parameters such as the predicted coefficient of determination (r²_pred) and the cross-validated correlation coefficient (q²). For a series of N-aryl derivatives, a QSAR model for AChE inhibition showed a predictive ability with an r²_pred of 0.857 and a q² of 0.803. nih.gov Similarly, for BChE inhibition, the model yielded an r²_pred of 0.882 and a q² of 0.857. nih.gov These values indicate robust and predictive models.
The general form of a QSAR regression equation is:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c represents the coefficients determined by the regression analysis and D represents the molecular descriptors.
For a hypothetical series of this compound derivatives, a similar approach would be employed. The biological activity (e.g., IC₅₀ values for a specific enzyme or cellular assay) would be experimentally determined. Subsequently, a variety of molecular descriptors would be calculated for each derivative, and statistical methods would be used to derive a predictive regression model.
Identification of Key Molecular Descriptors
The predictive ability of a QSAR model is contingent on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For N-aryl derivatives, several key descriptors have been identified as being important for their biological activity. nih.gov These include:
Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include:
Wiener Index: Relates to the sum of distances between all pairs of atoms.
Kappa Indices (e.g., Kappa-1-AM): Encode information about molecular shape and branching.
Chi Indices (e.g., CHI-1): Reflect the degree of branching in the molecular skeleton. nih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate or accept electrons, respectively. For chalcone (B49325) derivatives, which share a structural similarity with cinnamoyl compounds, the HOMO-LUMO gap has been correlated with free radical scavenging activity.
Physicochemical Descriptors: These relate to the bulk properties of the molecule.
LogP (e.g., AlogP98): The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of the molecule's lipophilicity. nih.gov Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Solvent Accessible Surface Area (SASA): The surface area of a molecule that is accessible to a solvent, which can influence interactions with biological macromolecules.
The table below summarizes some of the key molecular descriptors that have been found to be significant in QSAR studies of related N-aryl and cinnamoyl derivatives.
| Descriptor Category | Descriptor Name | Description |
| Topological | Wiener Index | Describes molecular branching and cyclicity. |
| Kappa-1-AM | Relates to the molecular shape. | |
| CHI-1 | Quantifies the degree of branching. | |
| Electronic | Dipole-Mag | Represents the overall polarity of the molecule. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | |
| Physicochemical | AlogP98 | A measure of lipophilicity. |
| SASA | The surface area accessible to a solvent. |
Application of Embedded Cluster Modelling (ECM) and Cluster Significance Analysis (CSA)
Embedded Cluster Modelling (ECM) and Cluster Significance Analysis (CSA) are advanced chemometric techniques used to analyze QSAR datasets, particularly to identify non-linear relationships and to define the applicability domain of a model.
Cluster Significance Analysis (CSA) is a tool that can identify "embedded clusters" within a QSAR dataset. nih.gov This is particularly useful for identifying subsets of compounds that may behave differently from the rest of the dataset, indicating potential non-linearity. nih.gov CSA works by repeatedly selecting random subsets of descriptors and testing their ability to separate compounds into predefined activity classes. This method has the potential to identify key parameters that define a specific cluster of active compounds. nih.gov
Embedded Cluster Modelling (ECM) would then use the information from CSA to build more refined QSAR models. By identifying and modeling clusters of similar compounds separately, it may be possible to develop more accurate and predictive models than a single model for the entire dataset. This approach is particularly valuable when the relationship between structure and activity is complex and not easily captured by a single linear equation.
While the direct application of ECM and CSA to this compound derivatives is not documented in the available literature, these methods represent a powerful approach for future SAR investigations of this class of compounds. By applying these techniques, researchers could gain a more nuanced understanding of the structural features that govern their biological activity.
Computational and Theoretical Chemical Studies of N Cinnamoyl 4 Methoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometry, electronic distribution, and reactivity descriptors.
Density Functional Theory (DFT) Studies (e.g., B3LYP/6-311++G(d,p) level)
Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic properties of organic molecules. nih.govrsc.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, combined with a comprehensive basis set like 6-311++G(d,p), is frequently employed for chalcones, cinnamamides, and related structures to achieve a high level of accuracy. nih.govrsc.orge-journals.inmdpi.com This level of theory effectively balances computational cost and precision for calculating optimized molecular geometry, vibrational frequencies, and electronic parameters. nih.gov
The first step in a DFT study is the geometry optimization of the molecule. This process finds the lowest energy conformation, which represents the most stable structure of N-(Cinnamoyl)-4-methoxyaniline in the gas phase. From this optimized structure, a variety of electronic properties can be calculated to understand its inherent chemical nature.
Calculation of Frontier Molecular Orbitals (HOMO and LUMO)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity in reactions with electrophiles. For a molecule like this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the 4-methoxyaniline ring, due to the electron-donating nature of the methoxy (B1213986) and amino groups.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. The LUMO is generally distributed over the cinnamoyl portion of the molecule, specifically the α,β-unsaturated carbonyl system, which is an electron-deficient region.
The distribution and energy levels of these orbitals govern the molecule's charge transfer characteristics and its participation in chemical reactions.
Determination of Quantum Chemical Parameters
From the calculated HOMO and LUMO energy values, several key quantum chemical parameters can be derived to quantify the global reactivity of this compound. These descriptors provide a framework for predicting the molecule's stability and chemical behavior.
The primary parameters include:
Band Gap Energy (ΔE): Calculated as the difference between the LUMO and HOMO energies (ELUMO - EHOMO), the band gap is a crucial indicator of chemical reactivity and stability. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher polarizability and greater chemical reactivity.
Ionization Energy (I): Approximated as -EHOMO, it represents the energy required to remove an electron from the molecule.
Electron Affinity (A): Approximated as -ELUMO, it represents the energy released when an electron is added to the molecule.
Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as (I - A) / 2, it signifies the resistance to change in electron distribution. Molecules with a large band gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness (1 / η), it is a measure of the molecule's polarizability.
Electrophilicity Index (ω): Calculated as χ² / (2η), this parameter quantifies the ability of a molecule to act as an electrophile.
| Parameter | Formula | Significance |
|---|---|---|
| Band Gap Energy (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Energy (I) | -EHOMO | Measure of electron-donating ability. |
| Electron Affinity (A) | -ELUMO | Measure of electron-accepting ability. |
| Electronegativity (χ) | (I + A) / 2 | Measures ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | 1 / η | Indicates polarizability. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies electrophilic character. |
Note: The table describes the quantum chemical parameters. Specific values for this compound would require a dedicated computational study, but the relationships shown are fundamental.
Analysis of Electron Transfer and Back Donation Energies
Intramolecular electron transfer and charge delocalization play a significant role in the stability and electronic properties of conjugated systems like this compound. Natural Bond Orbital (NBO) analysis is a powerful computational method used to study these phenomena. nih.gov
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. This method is instrumental in drug discovery for predicting binding modes and estimating the strength of the ligand-receptor interaction.
Prediction of Binding Modes and Affinities with Biological Targets
For this compound, molecular docking studies can predict how it interacts with the active site of a specific enzyme or receptor. The process involves placing the optimized 3D structure of the ligand into the binding pocket of the target protein and calculating the most stable binding conformations.
The results of a docking simulation are typically evaluated using a scoring function, which provides a value for the binding affinity, often expressed in kcal/mol, or a unitless score (e.g., Glide score). A more negative binding energy or a higher score indicates a more favorable and stable interaction. These studies can reveal key interactions, such as:
Hydrogen bonds: Formed between the amide N-H or carbonyl C=O groups and polar amino acid residues.
Hydrophobic interactions: Occurring between the aromatic rings of the ligand and nonpolar residues in the binding pocket.
π-π stacking: Interactions between the aromatic rings of the ligand and aromatic amino acids like phenylalanine, tyrosine, or tryptophan.
For instance, cinnamoyl derivatives have been studied as potential inhibitors for various enzymes, and docking simulations help elucidate their mechanism of action at the molecular level.
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Example Target A (e.g., Kinase) | -8.5 | LYS-76, LEU-12, PHE-80 |
| Example Target B (e.g., Topoisomerase) | -7.9 | ASP-112, ARG-154, TYR-155 |
Note: This table is illustrative. The binding affinity and interacting residues are hypothetical and would depend on the specific biological target chosen for the docking study.
In Silico Screening for Potential Target Identification
In silico target fishing is a computational strategy employed to identify potential protein targets for a given small molecule. unipi.it This approach utilizes various methods, including ligand-based and receptor-based techniques, to screen a compound against databases of known biological targets, thereby predicting its mechanism of action or identifying potential off-target effects. unipi.it
A review of published scientific literature and chemical databases indicates that specific in silico screening or target identification studies for this compound have not been reported. While general methodologies for virtual screening and target prediction are well-established, their direct application to this particular compound is not documented in available research. mdpi.comnih.govscispace.com Therefore, the potential biological targets of this compound remain computationally uncharacterized in the public domain.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing detailed insights into protein-ligand interactions and the conformational dynamics of molecules. nih.govrsc.org
Conformational Dynamics and Stability Analysis
There are no specific molecular dynamics simulation studies in the available scientific literature that focus on the conformational dynamics or stability analysis of this compound. Such studies would typically investigate the molecule's flexibility, preferred shapes (conformations), and energetic stability in various environments, but this research has not been published for this compound.
Cheminformatics and Virtual Screening
Cheminformatics and virtual screening rely on the computational analysis of a molecule's physicochemical properties to predict its potential as a drug candidate. These predictions are crucial in the early stages of drug discovery for prioritizing compounds with favorable characteristics. mdpi.com
Drug-Likeness and Bioactivity Score Predictions
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. japsonline.com This is often assessed by comparing its physicochemical properties to those of known drugs. japsonline.com
Bioactivity scores are computationally predicted values that suggest the potential of a molecule to interact with major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. ijsdr.org While specific, experimentally validated bioactivity scores for this compound are not available in the literature, cheminformatics software can be used to generate theoretical predictions. A higher score generally indicates a greater probability of biological activity with a particular target class.
Below is a conceptual table illustrating the types of bioactivity scores that are typically predicted.
| Bioactivity Target | Predicted Score | Interpretation |
| GPCR Ligand | Value not available | If > 0.00, likely to interact with GPCRs. |
| Ion Channel Modulator | Value not available | If > 0.00, likely to modulate ion channels. |
| Kinase Inhibitor | Value not available | If > 0.00, likely to inhibit kinases. |
| Nuclear Receptor Ligand | Value not available | If > 0.00, likely to interact with nuclear receptors. |
| Protease Inhibitor | Value not available | If > 0.00, likely to inhibit proteases. |
| Enzyme Inhibitor | Value not available | If > 0.00, likely to act as an enzyme inhibitor. |
Lipinski's Rule of Five and Other Physicochemical Descriptors for Oral Activity Prediction
Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. drugbank.comnih.gov The rule states that an orally active drug is more likely to be successful if it does not violate more than one of the following criteria:
Molecular weight less than 500 Daltons.
An octanol-water partition coefficient (LogP) not greater than 5.
No more than 5 hydrogen bond donors (the sum of OH and NH groups).
No more than 10 hydrogen bond acceptors (the sum of N and O atoms).
The physicochemical properties of this compound have been calculated and are available in public databases such as PubChem. nih.gov An analysis of these properties against Lipinski's Rule of Five shows full compliance, suggesting a favorable profile for potential oral bioavailability.
The table below details the analysis of this compound based on its computed physicochemical properties.
| Physicochemical Descriptor | Value for this compound | Lipinski's Rule (Threshold) | Compliance |
| Molecular Weight | 253.29 g/mol nih.gov | < 500 Da drugbank.com | Yes |
| LogP (Octanol/Water Partition Coeff.) | 3.6 nih.gov | ≤ 5 drugbank.com | Yes |
| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 drugbank.com | Yes |
| Hydrogen Bond Acceptors | 2 nih.gov | ≤ 10 drugbank.com | Yes |
| Number of Violations | 0 | ≤ 1 | Pass |
Other important descriptors, such as the Topological Polar Surface Area (TPSA), which is a predictor of drug transport properties, have also been computed for this molecule. The TPSA for this compound is 38.3 Ų. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) using Computational Methods
Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic characteristics of molecules such as this compound. Through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), researchers can calculate and simulate various spectra, offering insights that complement and help interpret experimental data. These theoretical approaches are instrumental in assigning spectral features to specific molecular motions, electronic transitions, and chemical environments of the nuclei.
Theoretical Infrared (IR) Spectroscopy:
Computational methods, particularly DFT, are widely used to predict the vibrational spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These calculations help in the assignment of experimentally observed absorption bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups. For this compound, this would include the characteristic vibrations of the amide group (N-H and C=O stretching), the aromatic rings (C-H and C=C stretching), the vinyl group (C=C stretching), and the methoxy group (C-O stretching and CH₃ vibrations). Comparing the computed frequencies with experimental FT-IR data allows for a detailed and accurate assignment of the entire vibrational spectrum.
Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR spectra is a valuable application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. These values can then be converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, these calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule. This information is crucial for assigning the peaks in an experimental NMR spectrum, especially for complex molecules where spectral overlap can occur. The predicted shifts are sensitive to the electronic environment of each nucleus, providing insights into the molecular structure and electron distribution.
Below are hypothetical tables representing the kind of data that would be generated from such computational studies.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Amide N-H | 8.5 - 9.5 |
| Aromatic C-H (Aniline Ring) | 6.8 - 7.5 |
| Aromatic C-H (Cinnamoyl Ring) | 7.2 - 7.8 |
| Vinyl C-H (α to C=O) | 6.5 - 7.0 |
| Vinyl C-H (β to C=O) | 7.5 - 8.0 |
| Methoxy O-CH₃ | 3.7 - 3.9 |
Note: The values presented are typical ranges and would be precisely calculated in a specific computational study.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Amide C=O | 165 - 175 |
| Aromatic C (Aniline Ring) | 110 - 160 |
| Aromatic C (Cinnamoyl Ring) | 120 - 140 |
| Vinyl C (α to C=O) | 120 - 130 |
| Vinyl C (β to C=O) | 140 - 150 |
| Methoxy O-CH₃ | 55 - 60 |
Note: The values presented are typical ranges and would be precisely calculated in a specific computational study.
Theoretical UV-Vis Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
For this compound, TD-DFT calculations can identify the key electronic transitions, such as π → π* and n → π* transitions, that are responsible for its UV-Vis absorption. These transitions are typically associated with the conjugated system formed by the cinnamoyl group and the methoxy-substituted aniline (B41778) ring. The calculations can also be performed in different solvents using implicit solvent models to predict how the spectral properties might change with the polarity of the environment.
Table 3: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π | 300 - 350 | > 0.1 |
| n → π | 250 - 290 | < 0.1 |
Note: The values presented are representative and would be determined with greater precision in a dedicated TD-DFT study.
Exploration of Academic and Pre Clinical Applications of N Cinnamoyl 4 Methoxyaniline
Development as a Chemical Probe for Biological Pathways
While not extensively commercialized as a formal chemical probe, N-(Cinnamoyl)-4-methoxyaniline and its close analogs have demonstrated utility in elucidating complex biological pathways. A chemical probe is a small molecule used to study and manipulate a biological system, and the activity of cinnamamides allows them to function in this capacity.
Research has shown that N-phenyl cinnamamide (B152044) derivatives can modulate the Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. nih.govnih.gov The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress; its activation leads to the expression of numerous antioxidant and detoxification genes. mdpi.combmbreports.orgnih.gov A study on various N-phenyl cinnamamides revealed their ability to activate the Nrf2/antioxidant response element (ARE), leading to the upregulation of cytoprotective genes like NAD(P)H quinone oxidoreductase 1 (NQO1) and hemeoxygenase-1 (HO-1). nih.gov This activation was shown to increase the synthesis of glutathione (B108866) (GSH), a key endogenous antioxidant, thereby protecting liver cells (hepatocytes) from oxidative damage. nih.govnih.gov By observing these downstream effects, this compound and related molecules can be used as tools to probe the functionality and therapeutic potential of the Nrf2 pathway in conditions related to oxidative stress. nih.gov
Role as a Lead Compound in Drug Discovery Research
A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The cinnamamide scaffold, including this compound, is recognized as an effective lead structure in drug design. nih.gov Cinnamic acid and its derivatives have been investigated for a wide array of biological effects, including antiplasmodial, antimicrobial, and antidepressant activities. nih.govresearchgate.netmdpi.com
The potential of this structural class is highlighted in studies focusing on antimalarial agents. While research into the antiplasmodial activity of basic cinnamanilides is still emerging, related hybrid molecules have shown significant promise. nih.gov For instance, conjugates of cinnamic acid and 4-aminoquinoline (B48711) have demonstrated potent activity against chloroquine-resistant Plasmodium falciparum. researchgate.net Similarly, a screen of a compound library identified a 3-cinnamamido-N-substituted benzamide (B126) skeleton as having moderate antimalarial activity, which served as the basis for synthesizing more potent derivatives. benthamdirect.com These examples underscore the value of the cinnamamide core as a foundational structure for developing new therapeutic agents.
Once a lead compound is identified, lead optimization involves iteratively modifying its structure to enhance its drug-like properties. This process aims to improve efficacy, reduce toxicity, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles. Common strategies include altering functional groups, changing ring systems, and applying principles like bioisosterism (substituting one group with another that has similar physical or chemical properties).
For the this compound scaffold, structure-activity relationship (SAR) studies are crucial. These studies explore how changes in the molecule's structure affect its biological activity. For example, a study on N-phenyl cinnamamide derivatives synthesized analogs with different substituents on the aniline (B41778) ring to probe their hepatoprotective effects via Nrf2 activation. nih.gov By comparing the activity of these analogs, researchers can determine which chemical features are essential for the desired biological effect.
Below is a table of N-phenyl cinnamamide derivatives and their reported yields from one such synthetic study, illustrating the types of modifications made during the lead optimization process. nih.gov
| Compound ID | R Group on Aniline Ring | Reported Yield |
| 1a | 4-chloro | 63% |
| 1c | 4-methoxy | 65% |
| 1d | 4-ethoxy | 64% |
| 1e | 4-cyano | 21% |
This table is for illustrative purposes to show examples of synthesized derivatives and does not represent a direct comparison of biological activity.
These modifications, such as altering the electronic properties and lipophilicity of the aniline ring, are fundamental to the lead optimization process aimed at developing a viable drug candidate. nih.gov
Pre-clinical studies in animal models are a critical step in drug development to assess in vivo efficacy. The rodent malaria parasite, Plasmodium berghei, is a commonly used model to test potential antimalarial drugs. nih.govmdpi.comresearchgate.netnih.gov The life cycle of the malaria parasite includes a clinically silent but obligatory developmental stage in the host's liver (hepatic stage) before it infects red blood cells and causes symptoms. nih.govnih.gov Targeting the hepatic stages is a key strategy for malaria prophylaxis. miguelprudencio.com
While numerous studies have evaluated various compounds against P. berghei in mice, there is a lack of specific published research detailing the in vivo efficacy of this compound itself against the hepatic stages of P. berghei. However, the broader class of cinnamoyl-containing compounds has been investigated. For instance, hybrid molecules combining a cinnamic acid moiety with other antimalarial scaffolds, like 4-aminoacridines, have been assessed for activity against the liver stages of P. berghei and the blood stages of P. falciparum. ipp.pt One study on novel harmine-cinnamic acid conjugates (harmicines) found that while they were highly active against the blood stages of P. falciparum, they did not exert significant activity against the hepatic stages of P. berghei. nih.gov Another study on 3-cinnamamido-N-substituted benzamides found that despite potent in vitro activity, the compounds were not effective in vivo, which was attributed to poor solubility. benthamdirect.com
These findings indicate that while the cinnamamide scaffold is a promising starting point, further optimization is necessary to achieve significant in vivo efficacy against parasitic liver stages.
Application as a Building Block in Complex Organic Synthesis
In organic chemistry, a building block is a molecule that serves as a precursor or intermediate for the synthesis of more complex molecules. nih.gov Aniline derivatives are frequently used as such building blocks. For example, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is described as an important starting material and pharmacophoric fragment for synthesizing a variety of biologically active compounds, including potent inhibitors of the VEGFR2 protein kinase, which is relevant in cancer therapy. nih.gov
Although the direct use of this compound as a starting material in multi-step syntheses is not extensively documented in readily available literature, its constituent parts—the cinnamoyl group and the 4-methoxyaniline moiety—are common reactive intermediates. The amine group of 4-methoxyaniline can be used to form amides, imines, or to participate in coupling reactions for the synthesis of various heterocyclic structures. sigmaaldrich.com This inherent reactivity makes it a plausible, albeit not widely cited, intermediate for constructing more elaborate molecular architectures.
Potential in Materials Science (e.g., corrosion inhibitors for metals)
Beyond biological applications, molecules like this compound have potential in materials science, particularly as corrosion inhibitors. Organic corrosion inhibitors are compounds that adsorb onto a metal's surface to form a protective film, preventing contact with corrosive agents in the environment. nih.govkoreascience.krmdpi.comfnasjournals.com The effectiveness of these inhibitors often depends on the presence of heteroatoms (like nitrogen and oxygen) and π-electrons (from aromatic rings and double bonds), which can interact with the metal's d-orbitals. nih.govkoreascience.kr
This compound possesses these key features: nitrogen and oxygen atoms with lone pairs of electrons, two aromatic rings, and a conjugated double bond system. These structural elements suggest a strong potential for adsorption onto metal surfaces. Studies on related compounds support this hypothesis. For instance, compounds containing the 4-methoxyphenyl (B3050149) group have been shown to be effective corrosion inhibitors for mild steel in acidic media. biointerfaceresearch.commdpi.comnih.gov The electron-donating nature of the methoxy (B1213986) group can enhance the adsorption of the molecule onto the steel surface, thereby increasing inhibition efficiency. nih.gov While direct electrochemical studies on this compound as a corrosion inhibitor are not widely published, the performance of analogous structures indicates its strong potential for this application. nih.govmdpi.comnih.gov
Future Research Directions and Challenges in N Cinnamoyl 4 Methoxyaniline Research
Elucidation of Novel Molecular Mechanisms of Action
A primary avenue for future research will be the detailed elucidation of the molecular mechanisms underlying the biological effects of N-aryl cinnamamides. While some studies on related compounds have pointed towards mechanisms like the activation of the Nrf2 pathway, a comprehensive understanding is still lacking. nih.gov Future investigations should aim to:
Identify and validate direct molecular targets: Utilizing techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and activity-based protein profiling (ABPP) can help in identifying the specific proteins or enzymes that N-(Cinnamoyl)-4-methoxyaniline interacts with.
Map signaling pathway modulation: Once direct targets are identified, subsequent studies should focus on how this interaction modulates downstream signaling pathways. This could involve transcriptomic and proteomic analyses to observe changes in gene and protein expression profiles upon treatment with the compound.
Investigate polypharmacology: Many small molecules interact with multiple targets. A systematic investigation into the polypharmacology of this compound could reveal unexpected therapeutic opportunities or potential off-target effects.
Exploration of Undiscovered Biological Activities
The known biological activities of N-aryl cinnamamides, including antibacterial, antifungal, antitubercular, and anticancer effects, provide a strong rationale for broader screening of this compound. researchgate.netnih.govnih.govmdpi.com A systematic exploration of undiscovered biological activities could unveil new applications. Key areas for exploration include:
Antiviral activity: Given the urgent need for new antiviral agents, screening against a panel of viruses could be a fruitful endeavor.
Anti-inflammatory properties: The structural similarity to other anti-inflammatory natural products suggests that this compound may possess anti-inflammatory effects, which could be investigated using in vitro and in vivo models of inflammation.
Neuroprotective effects: The potential to modulate cellular stress pathways, such as the Nrf2 pathway, suggests a possible role in neuroprotection. nih.gov Studies in models of neurodegenerative diseases could be warranted.
Herbicidal and insecticidal activities: Substituted cinnamic acids and their amide analogues have shown potential as herbicides. nih.gov Screening for agrochemical applications could represent another research direction.
A summary of potential biological activities for exploration is presented in the table below.
| Potential Biological Activity | Rationale |
| Antiviral | General screening for novel therapeutic agents. |
| Anti-inflammatory | Structural similarities to known anti-inflammatory compounds. |
| Neuroprotective | Potential modulation of cellular stress pathways. |
| Agrochemical | Known herbicidal activity of related cinnamamides. nih.gov |
Development of Green Chemistry Approaches for Synthesis
Traditional methods for the synthesis of amides often involve harsh reagents and solvents. The development of green chemistry approaches for the synthesis of this compound is an important future direction. This would not only reduce the environmental impact but also potentially improve the efficiency and cost-effectiveness of its production. Research in this area could focus on:
Catalytic methods: Exploring the use of novel, recyclable catalysts to promote the amidation reaction under milder conditions.
Alternative solvents: Investigating the use of greener solvents such as water, ethanol, or ionic liquids to replace hazardous organic solvents. researchgate.net
Microwave-assisted synthesis: This technique has been shown to accelerate the synthesis of chalcones and their derivatives, and could be applied to the synthesis of this compound to reduce reaction times and energy consumption. researchgate.netmaxapress.com
Solvent-free synthesis: Mechanochemistry and solvent-free reaction conditions represent an attractive green alternative to traditional synthesis. researchgate.netresearchgate.net
Advanced Computational Modeling for Predictive Research
Computational modeling can play a crucial role in accelerating research on this compound by providing predictive insights into its properties and interactions. A 2018 study on N-cinnamoyl and hydroxycinnamoyl amides as potential α-glucosidase inhibitors demonstrated the utility of quantitative structure-activity relationship (QSAR) models in predicting biological activity. researchgate.net Future computational research could involve:
Molecular docking: To predict the binding modes of this compound with potential protein targets and to guide the design of more potent analogues.
Molecular dynamics (MD) simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions involved.
QSAR studies: To develop predictive models for various biological activities based on the physicochemical properties of a series of analogues.
ADMET prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help in the early identification of potential liabilities and guide the optimization of the compound.
Design and Synthesis of Highly Potent and Selective Analogues
Based on the initial biological screening and computational modeling, the design and synthesis of analogues of this compound will be a critical step towards developing compounds with improved potency and selectivity. Structure-activity relationship (SAR) studies on related N-aryl cinnamamides have shown that substitutions on both the cinnamoyl and aniline (B41778) rings can significantly influence biological activity. mdpi.comnih.gov A systematic approach to analogue design would involve:
Modification of the cinnamoyl ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions of the phenyl ring of the cinnamoyl moiety to explore their impact on activity.
Variation of the aniline substituent: Replacing the 4-methoxy group on the aniline ring with other electron-donating or electron-withdrawing groups to probe the electronic requirements for optimal activity.
Scaffold hopping: Replacing the cinnamoyl or aniline scaffolds with other bioisosteric groups to explore new chemical space and potentially discover novel biological activities.
The following table outlines a systematic approach to analogue design.
| Modification Strategy | Rationale for this compound |
| Cinnamoyl Ring Substitution | Explore electronic and steric effects on target binding. |
| Aniline Ring Substitution | Modulate physicochemical properties and target interactions. |
| Scaffold Hopping | Discover novel chemotypes with potentially improved properties. |
Integration of Multi-omics Data for Comprehensive Biological Profiling
Identify biomarkers of response: Multi-omics data can help in identifying biomarkers that predict the sensitivity of cells or organisms to the compound.
Uncover off-target effects: By observing global changes in cellular pathways, potential off-target effects can be identified early in the research process.
Generate new hypotheses: The vast amount of data generated from multi-omics studies can lead to new hypotheses about the compound's biological activities and mechanisms.
Addressing Challenges in Compound Optimization for Specific Academic Applications
The translation of a promising hit compound into a useful research tool or a potential therapeutic lead is fraught with challenges, particularly in an academic setting where resources may be limited. researchgate.net Key challenges in the optimization of this compound include:
Improving physicochemical properties: Optimizing properties such as solubility, stability, and cell permeability is crucial for ensuring that the compound can be effectively used in biological assays.
Enhancing target engagement: For target-based research, it is essential to develop analogues with high affinity and selectivity for the intended target.
Navigating intellectual property: As research progresses, careful consideration of the intellectual property landscape will be necessary.
Securing funding for further development: The transition from basic research to more applied studies often requires significant financial investment, which can be a major hurdle in academia. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(Cinnamoyl)-4-methoxyaniline via acylation?
- Methodological Answer : The synthesis typically involves reacting 4-methoxyaniline with cinnamoyl chloride under controlled conditions. Key parameters include:
- Solvent : Use polar aprotic solvents (e.g., DMF) or aqueous conditions for improved selectivity .
- Catalyst : Employ inorganic bases (e.g., NaOH) to neutralize HCl byproducts and drive the reaction forward .
- Temperature : Room temperature or mild heating (40–60°C) to avoid decomposition of the cinnamoyl group.
- Purification : Column chromatography or recrystallization to isolate the product, confirmed via TLC (Rf ~0.45 in hexane:ethyl acetate) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic protons (δ 6.5–8.0 ppm for cinnamoyl and aniline moieties) and the amide proton (δ ~8.5 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .
- IR Spectroscopy : Confirm the amide carbonyl stretch at ~1650–1680 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .
- HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₅NO₂: 261.1135) .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., methoxy) influence the acylation efficiency of 4-methoxyaniline derivatives?
- Methodological Answer : The methoxy group enhances nucleophilicity by increasing electron density on the amine. Comparative studies show:
- Yield Trends : N-(4-Methoxyphenyl)formamide yields exceed those of nitro- or chloro-substituted analogs by 20–40% due to higher amine basicity .
- Kinetic Analysis : Pseudo-first-order rate constants for methoxy-substituted anilines are 2–3× higher than for electron-withdrawing groups .
- Experimental Design : Use Hammett plots to correlate substituent effects with reaction rates .
Q. What methodologies assess the biological activity of this compound derivatives?
- Methodological Answer :
- Anticonvulsant Testing : Employ the maximal electroshock (MES) seizure model in mice, monitoring seizure suppression and ED₅₀ values .
- Antimicrobial Assays : Conduct broth microdilution to determine MIC values against bacterial/fungal strains .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity indices .
Q. How can microwave-assisted synthesis improve this compound preparation?
- Methodological Answer :
- Efficiency : Microwave irradiation reduces reaction time from hours to minutes (e.g., 60 minutes → 10 minutes) .
- Yield Enhancement : Solvent-free conditions under microwaves improve yields by 15–20% compared to conventional heating .
- Case Study : 4-Methoxyaniline reacted with formic acid under microwaves achieved 92% yield vs. 75% with traditional heating .
Q. What challenges arise in scaling up this compound synthesis, and how are they mitigated?
- Methodological Answer :
- Heat Management : Use continuous flow reactors to dissipate exothermic heat and prevent decomposition .
- Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to simplify purification .
- Catalyst Recovery : Immobilize bases on silica or resins for reuse, reducing waste .
Q. How does the cinnamoyl group affect photophysical properties in materials science applications?
- Methodological Answer :
- Conjugation Effects : The cinnamoyl group extends π-conjugation, lowering the HOMO-LUMO gap. UV-Vis spectra show redshifted absorption (λmax ~350 nm) .
- Charge Transport : Thin-film transistors of similar Schiff bases (e.g., MBMA) exhibit hole mobility of 0.1–0.5 cm²/V·s, suggesting semiconductor potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
